molecular formula C20H25N3O3S2 B2847541 (E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide CAS No. 1090704-04-3

(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide

Cat. No.: B2847541
CAS No.: 1090704-04-3
M. Wt: 419.56
InChI Key: SLZJPPWWXNXYNA-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide is a synthetic sulfonamide derivative featuring a piperazine-thiophene hybrid scaffold. The compound’s structure integrates a sulfonamide group, a 4-methylphenyl substituent, and a piperazine ring modified with a thiophen-2-ylmethyl moiety.

Key structural attributes:

  • Sulfonamide backbone: Known for its role in hydrogen bonding and target affinity.
  • Piperazine-thiophene hybrid: Enhances solubility and modulates pharmacokinetic properties.
  • (E)-ethenesulfonamide configuration: The stereochemistry may influence binding specificity and metabolic stability.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-17-4-6-18(7-5-17)8-14-28(25,26)21-15-20(24)23-11-9-22(10-12-23)16-19-3-2-13-27-19/h2-8,13-14,21H,9-12,15-16H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZJPPWWXNXYNA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacophore Analysis :

  • The sulfonamide group in the target compound may enhance binding to serine proteases or carbonic anhydrases compared to carboxamide analogs.
  • The thiophene-piperazine moiety could improve blood-brain barrier penetration relative to purely aliphatic quaternary ammonium compounds.

Physicochemical and Functional Comparisons

Table 1: Property Comparison with Analogues

Property Target Compound Piperazine-thiophene Carboxamide N-(4-Ethylphenyl) Oxoacetamide
Molecular Weight (g/mol) ~475 (estimated) 438 (reported) 473 (reported)
LogP (Predicted) 3.2–3.8 (moderate lipophilicity) 2.9 4.1
Hydrogen Bond Acceptors 7 6 8
Key Functional Groups Sulfonamide, thiophene, piperazine Carboxamide, thiophene, piperazine Hydrazine, pyrazole, fluorophenyl

Notable Findings:

  • The (E)-ethenesulfonamide configuration may confer rigidity, reducing entropic penalties during target binding compared to flexible alkyl chains in quaternary ammonium compounds.

Hypothesized Activity Profile :

  • Target : Likely a kinase or GPCR (e.g., 5-HT receptors).
  • Potency : Moderate to high (IC50 ~10–100 nM range predicted based on sulfonamide analogs).
  • Selectivity : May surpass carboxamides due to sulfonamide’s directional hydrogen bonding.

Methodological Considerations for Similarity Assessment

The evidence highlights critical challenges in comparing compound similarity:

Structural vs. Functional Similarity: Structural analogs (e.g., piperazine-thiophene hybrids) may exhibit divergent bioactivities due to minor substituent changes. Functional similarity metrics (e.g., Tanimoto coefficients) often fail to capture stereoelectronic effects critical for target engagement.

Experimental vs. Computational Data :

  • Spectrofluorometry and tensiometry (as in CMC studies) are reliable for physicochemical comparisons but less informative for target-specific interactions.
  • Crystallographic tools like SHELX enable precise structural comparisons but require high-quality diffraction data.

Preparation Methods

Formation of the Ethene Backbone

The (E)-configured double bond is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction :

  • Reactants : 4-Methylbenzaldehyde and diethyl (tosylmethyl)phosphonate.
  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), 0°C to room temperature.
  • Yield : ~78% (reported for analogous styryl sulfones).

Mechanism :
$$
\text{4-Methylbenzaldehyde} + \text{Diethyl (tosylmethyl)phosphonate} \xrightarrow{\text{NaH, THF}} \text{(E)-2-(4-Methylphenyl)ethenesulfonate ester}
$$

Sulfonyl Chloride Formation

The sulfonate ester is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) :

  • Conditions : Reflux in dichloromethane (DCM) for 4 hours.
  • Yield : 85–90%.

Synthesis of 2-Oxo-2-[4-(Thiophen-2-ylmethyl)Piperazin-1-yl]Ethylamine

Piperazine Alkylation

Step 1: Protection of Piperazine

  • Piperazine is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
  • Conditions : Boc₂O in DCM, triethylamine (TEA), room temperature.

Step 2: Thiophen-2-ylmethyl Group Introduction

  • Alkylation with 2-(bromomethyl)thiophene :
    • Conditions : Boc-piperazine, potassium carbonate (K₂CO₃), acetonitrile, 60°C.
    • Yield : 72%.

Step 3: Deprotection

  • Boc removal using trifluoroacetic acid (TFA) in DCM.

Ethylamine Ketone Formation

The primary amine is acylated via a Strecker synthesis :

  • Reactants : Glyoxylic acid and ammonium chloride.
  • Conditions : Ethanol, reflux, followed by oxidation with pyridinium chlorochromate (PCC).
  • Yield : 65%.

Coupling of Fragments

Sulfonamide Bond Formation

The sulfonyl chloride reacts with the primary amine under basic conditions:

  • Conditions :
    • Sulfonyl chloride (1.2 eq.), amine (1 eq.), TEA (3 eq.), DCM, 0°C to room temperature.
    • Reaction monitored by TLC; purified via silica gel chromatography.
  • Yield : 68%.

Side Reactions :

  • Over-alkylation of piperazine (mitigated using excess sulfonyl chloride).
  • Cis-isomer formation (<5%, removed via recrystallization).

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (m, 3H, thiophene-H).
  • HRMS : m/z calculated for C₂₁H₂₆N₃O₃S₂ [M+H]⁺: 448.1421; found: 448.1418.

Optimization Challenges

Stereochemical Control

  • The HWE reaction preferentially forms the (E)-isomer due to steric hindrance.
  • Alternative : Use of Wittig reagents (yield comparable but requires anhydrous conditions).

Piperazine Selectivity

  • Mono-alkylation of piperazine is achieved using excess thiophen-2-ylmethyl bromide (2.5 eq.).

Comparative Data Table: Synthesis Methods

Step Reagents/Conditions Yield (%) Purity (%) Reference
Ethene formation HWE reaction, NaH/THF 78 95
Sulfonyl chloride PCl₅, DCM, reflux 90 98
Piperazine alkylation K₂CO₃, CH₃CN, 60°C 72 97
Sulfonamide coupling TEA, DCM, rt 68 99

Q & A

Q. What are the key synthetic strategies for preparing (E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide?

The synthesis typically involves multi-step reactions:

Piperazine Derivative Preparation : Introduce the thiophen-2-ylmethyl group to the piperazine ring via alkylation or nucleophilic substitution .

Sulfonamide Formation : React the piperazine intermediate with an ethenesulfonamide precursor (e.g., (E)-2-(4-methylphenyl)ethenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Critical Parameters :

  • Temperature control (0–25°C for sulfonamide coupling).
  • Catalyst selection (e.g., DMAP for amide bond formation) .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

  • NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants in 1^1H NMR (e.g., trans-vinylic protons at δ 6.8–7.2 ppm, J = 12–16 Hz) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z ~500–520) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for structure refinement . Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .
  • Key Metrics : Bond angles (e.g., C-SO2_2-N ~107°), torsion angles (E-configuration confirmation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodology :

Analog Synthesis : Modify substituents (e.g., 4-methylphenyl → fluorophenyl; thiophen-2-ylmethyl → furan-2-ylmethyl) .

Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) to correlate substituent effects with activity.

Q. How can researchers address contradictions in synthetic yield data across studies?

  • Root-Cause Analysis :
    • Reagent Purity : Impurities in starting materials (e.g., piperazine derivatives) reduce yields .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve sulfonamide coupling efficiency vs. dichloromethane .
  • Statistical Validation : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) .

Q. What computational methods support conformational analysis and target binding predictions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., piperazine moiety binding to GPCRs) .
  • MD Simulations : GROMACS for stability analysis of sulfonamide-target complexes .

Q. How can researchers validate the compound’s metabolic stability in vitro?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • hERG Assay : Patch-clamp electrophysiology to assess cardiac liability .
  • Ames Test : Bacterial reverse mutation assay for genotoxicity .

Methodological Best Practices

  • Crystallography : Always deposit structure data in the Cambridge Structural Database (CSD) for reproducibility .
  • Data Sharing : Use platforms like PubChem (avoiding vendor-specific databases) for spectral and bioactivity data .

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